molecular formula C13H14BrCl2NO2 B5377385 2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride CAS No. 1030021-42-1

2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride

Cat. No.: B5377385
CAS No.: 1030021-42-1
M. Wt: 367.1 g/mol
InChI Key: JZBPSXWWKXKKNM-UHFFFAOYSA-N
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Description

2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is a chemical compound that features a furan ring substituted with a 4-bromo-2-chlorophenyl group and an ethanolamine moiety

Properties

IUPAC Name

2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2.ClH/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPSXWWKXKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030021-42-1
Record name Ethanol, 2-[[[5-(4-bromo-2-chlorophenyl)-2-furanyl]methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030021-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromo-2-chlorophenyl group: This step involves the bromination and chlorination of the phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Attachment of the ethanolamine moiety: The final step involves the reaction of the furan derivative with ethanolamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-2-chlorophenyl) (4-fluorophenyl)methanone
  • (S)- (5-Bromo-2-chlorophenyl) (4- ((tetrahydrofuran-3-yl)oxy)phenyl)methanone

Uniqueness

2-[[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both a furan ring and an ethanolamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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